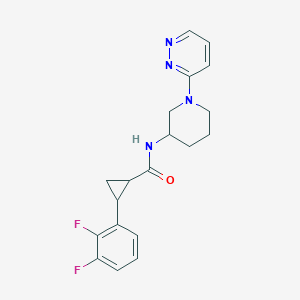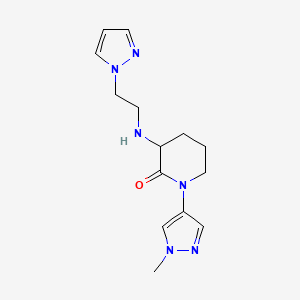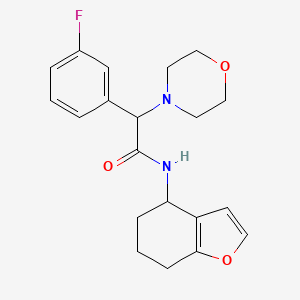![molecular formula C15H24N2O2 B6753733 4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one](/img/structure/B6753733.png)
4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one typically involves a multi-step process. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . Another approach includes the synthesis from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as copper or palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to influence GABA (A) receptors, which are involved in the modulation of neurotransmission . This interaction can lead to anticonvulsant and anxiolytic effects, making it a promising candidate for the treatment of neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Azaspiro[4.4]nonane-1,3-dione
- 2-Azaspiro[5.5]undecane
- 1-Thia-4-azaspiro[4.5]decane
Uniqueness
4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of biological activities and has unique synthetic routes and reaction conditions .
Propiedades
IUPAC Name |
4-(2-azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-16-10-12(9-13(16)18)14(19)17-8-7-15(11-17)5-3-2-4-6-15/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMWNUYSDPHABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC3(C2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B6753663.png)
![N-cyclopropyl-3-methyl-N-[3-(2-methylphenyl)cyclobutyl]-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B6753670.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6753675.png)
![3-[[Cyclobutyl-(4-fluorophenyl)methyl]amino]-1-(1-methylpyrazol-4-yl)piperidin-2-one](/img/structure/B6753694.png)

![N-(3-methyl-1,2-oxazol-5-yl)-2-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)propanamide](/img/structure/B6753712.png)
![2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B6753715.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6753721.png)

![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(6-methylpyridin-2-yl)methanone](/img/structure/B6753727.png)
![3-[2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B6753734.png)
![(5-Methoxy-3-methyl-1-benzothiophen-2-yl)-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6753746.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(pyrazin-2-yl)methanone](/img/structure/B6753754.png)
